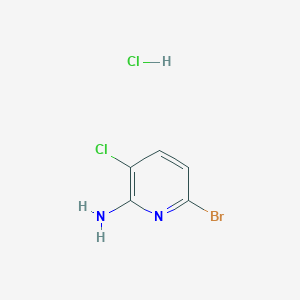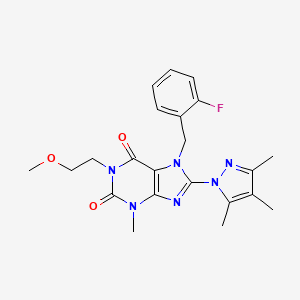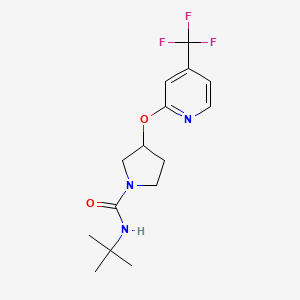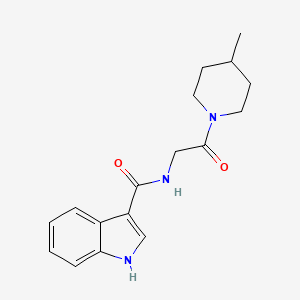![molecular formula C11H19N3O2 B2756838 1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea CAS No. 2305441-02-3](/img/structure/B2756838.png)
1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea involves the inhibition of DNA synthesis and cell division in cancer cells. The compound targets the enzyme thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, the compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. The compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea in lab experiments is its potency as an anticancer agent. The compound has been shown to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation is the potential toxicity of the compound, which must be carefully monitored in laboratory settings.
Orientations Futures
There are several future directions for research on 1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea. One area of focus is the development of more potent and selective analogs of the compound for use in cancer treatment. Additionally, research is needed to better understand the compound's mechanism of action and potential applications in other areas of medicine, such as inflammation and immunomodulation. Finally, studies are needed to assess the safety and efficacy of the compound in clinical trials.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea involves several steps, including the reaction of piperidine with acryloyl chloride to form 1-(2-acryloylpiperidin-1-yl)propan-2-one. This intermediate is then reacted with methyl isocyanate to produce the final product. The synthesis process has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea has been studied for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
1-methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-3-10(15)14-7-5-4-6-9(14)8-13-11(16)12-2/h3,9H,1,4-8H2,2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPBTNOXKBTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2756756.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2756757.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![methyl 6-chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2756760.png)


![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)
![2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid](/img/structure/B2756768.png)

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756773.png)


![1-{[3-(propan-2-yloxy)phenyl]carbonyl}-1H-indole-3-carbonitrile](/img/structure/B2756776.png)